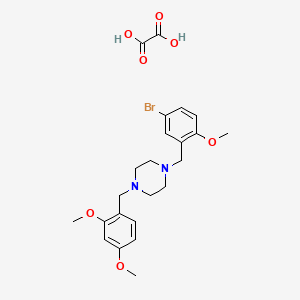![molecular formula C12H16N2O2 B5084001 3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
3-[(2,2-dimethylpropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a member of the benzamide family and has a molecular formula of C13H17NO2.
Wirkmechanismus
The mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-[(2,2-dimethylpropanoyl)amino]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to reduce the production of reactive oxygen species, which are implicated in the development of neurodegenerative diseases. Additionally, 3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(2,2-dimethylpropanoyl)amino]benzamide in scientific research is its relative ease of synthesis. 3-[(2,2-dimethylpropanoyl)amino]benzamide is also stable under a wide range of conditions, which makes it useful for a variety of experiments. However, one limitation of using 3-[(2,2-dimethylpropanoyl)amino]benzamide is its relatively low solubility in water, which may make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is the development of 3-[(2,2-dimethylpropanoyl)amino]benzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of 3-[(2,2-dimethylpropanoyl)amino]benzamide in the development of new materials, such as polymers and nanoparticles. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]benzamide and its potential applications in other areas of scientific research.
Synthesemethoden
3-[(2,2-dimethylpropanoyl)amino]benzamide can be synthesized through a multi-step process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron. The next step involves the acylation of 3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride to form the desired product, 3-[(2,2-dimethylpropanoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-dimethylpropanoyl)amino]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-[(2,2-dimethylpropanoyl)amino]benzamide has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. 3-[(2,2-dimethylpropanoyl)amino]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11(16)14-9-6-4-5-8(7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRWLOMOAHWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)
![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)


![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)